molecular formula C10H18N2O2 B1477566 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 2092040-19-0

2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1477566
CAS No.: 2092040-19-0
M. Wt: 198.26 g/mol
InChI Key: FIPPKLIJURBQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

In a study by Chkirate et al. (2019), novel Co(II) and Cu(II) coordination complexes were constructed using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, demonstrating the potential of similar compounds in antioxidant applications (Chkirate et al., 2019).

Synthesis and Cyclization

Skladchikov et al. (2013) explored the synthesis and structure of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, illustrating the potential of similar compounds in synthetic organic chemistry and cyclization reactions (Skladchikov et al., 2013).

Crystal Structures and Computational Studies

Sebhaoui et al. (2020) reported the synthesis and characterization of novel compounds including N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide. The study highlighted their crystal structures and computational insights, relevant for understanding molecular interactions and designing similar compounds (Sebhaoui et al., 2020).

Antimicrobial Agents

Aly et al. (2011) designed and synthesized new heterocyclic compounds incorporating acetamide pyrazolone, showing potential as antimicrobial agents. This research underscores the role of similar compounds in developing new antimicrobial therapies (Aly et al., 2011).

Crystal Structure and Characterization

Nayak et al. (2014) studied the crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, providing insights into the molecular structure and properties of similar acetamide derivatives (Nayak et al., 2014).

Biochemical Analysis

Biochemical Properties

2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific receptor proteins, modulating their signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of this compound to its target molecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, this compound can affect metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. For instance, this compound has been observed to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .

Properties

IUPAC Name

2-amino-N-cyclopropyl-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPPKLIJURBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCOCC2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.